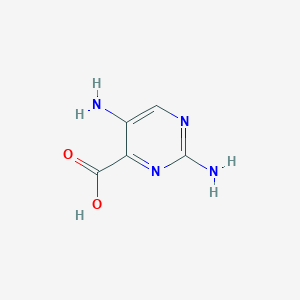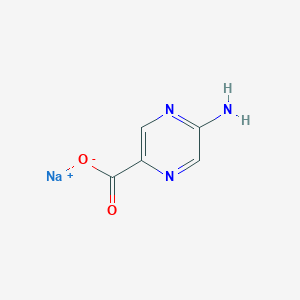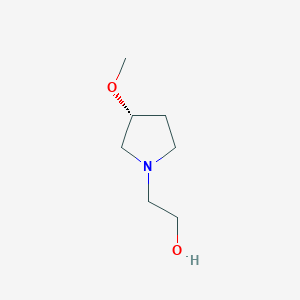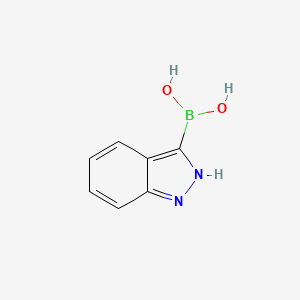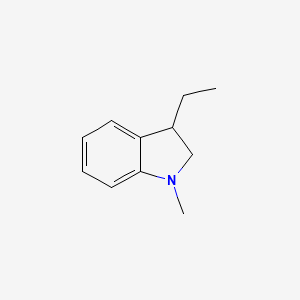
3-Ethyl-1-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-methylindoline is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methylindoline typically involves the alkylation of indoline derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach includes the Heck alkylation of an intermediate ketone enolate, followed by transformation into the desired indoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-1-methylindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding indole-3-carboxylic acids.
Reduction: Formation of indoline derivatives.
Substitution: Electrophilic substitution reactions at the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
3-Ethyl-1-methylindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-methylindoline involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. For instance, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Indole: The parent compound with a wide range of biological activities.
1-Methylindole: Similar structure but lacks the ethyl group.
3-Ethylindole: Similar structure but lacks the methyl group.
Uniqueness: 3-Ethyl-1-methylindoline is unique due to the presence of both ethyl and methyl groups, which may enhance its biological activity and specificity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
3-ethyl-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-3-9-8-12(2)11-7-5-4-6-10(9)11/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
HFVFAXGTMHTUQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


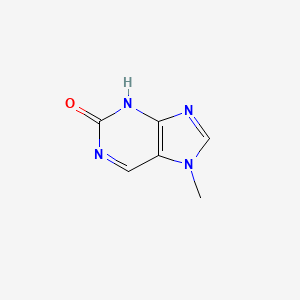
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)
![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
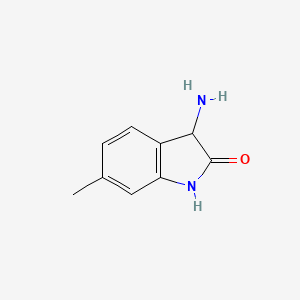

![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)
